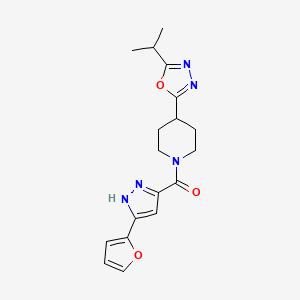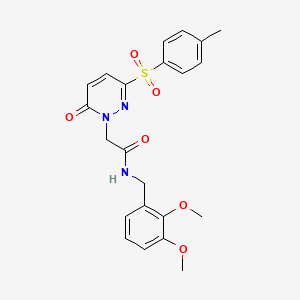
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide, also known as CCN1, is a chemical compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism Of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may also inhibit the activity of other enzymes and signaling pathways that are involved in cancer and other diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory and anticancer effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, and it may also inhibit the growth and proliferation of cancer cells. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PDE4, which could have therapeutic potential for a range of inflammatory and autoimmune diseases. Additionally, N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide may have potential as a treatment for certain types of cancer, and future research could explore this possibility further. Finally, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide and its potential applications in a range of diseases and conditions.
Synthesis Methods
The synthesis of N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide involves several steps, including the reaction of 5-chloro-2-cyanophenol with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine and sulfonyl chloride to form the desired product. The yield of this synthesis method is typically high, and the purity of the resulting compound is also high.
Scientific Research Applications
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and other diseases. It has been shown to have potent anti-inflammatory effects, and it may also have anticancer properties. N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide has been used in vitro and in vivo studies, and it has been shown to be effective in a range of experimental models.
properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-2-1-11(10-18)13(9-12)19-16(21)14-3-4-15(25-14)26(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNORHNERCSXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

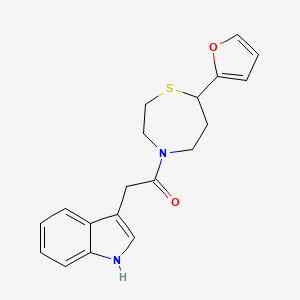
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)
![9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2794079.png)

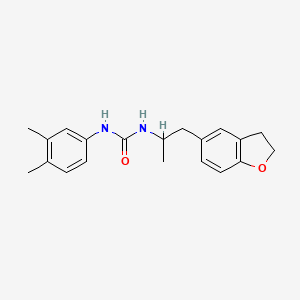
![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
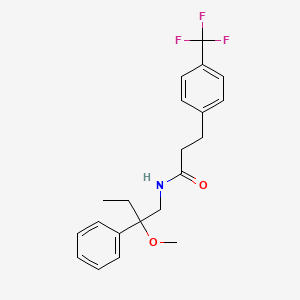
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)
